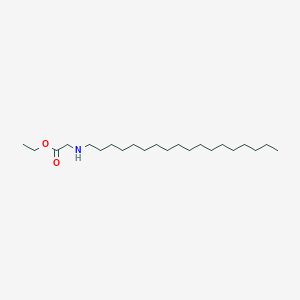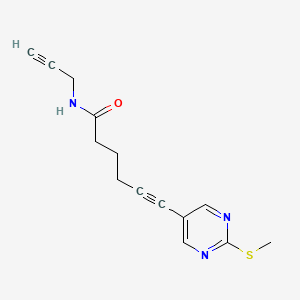
6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions.
Attachment of the Hex-5-ynamide Moiety: This step might involve coupling reactions such as Sonogashira coupling to introduce the alkyne functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidine ring or the alkyne moiety, potentially leading to dihydropyrimidine derivatives or alkenes.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyrimidine ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes involved in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, possibly as an anticancer or antiviral agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide would depend on its specific interactions with biological targets. It might inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynamide: Lacks the prop-2-yn-1-yl group.
6-(2-(Methylthio)pyrimidin-5-yl)-N-methylhex-5-ynamide: Has a methyl group instead of the prop-2-yn-1-yl group.
Uniqueness
The presence of the prop-2-yn-1-yl group in 6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide may confer unique reactivity and binding properties, potentially enhancing its effectiveness as an inhibitor or therapeutic agent compared to similar compounds.
Propriétés
Formule moléculaire |
C14H15N3OS |
|---|---|
Poids moléculaire |
273.36 g/mol |
Nom IUPAC |
6-(2-methylsulfanylpyrimidin-5-yl)-N-prop-2-ynylhex-5-ynamide |
InChI |
InChI=1S/C14H15N3OS/c1-3-9-15-13(18)8-6-4-5-7-12-10-16-14(19-2)17-11-12/h1,10-11H,4,6,8-9H2,2H3,(H,15,18) |
Clé InChI |
SDALLBHFSKNXKI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C=N1)C#CCCCC(=O)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


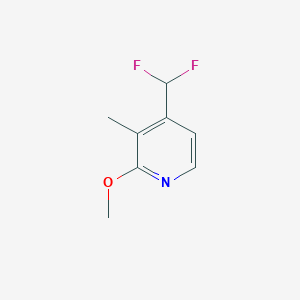
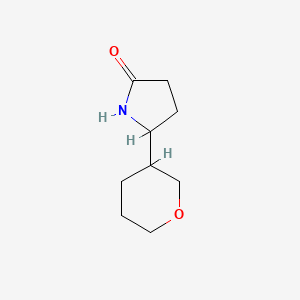
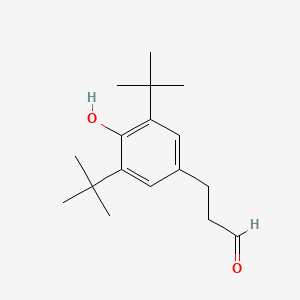


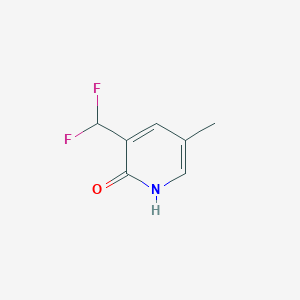

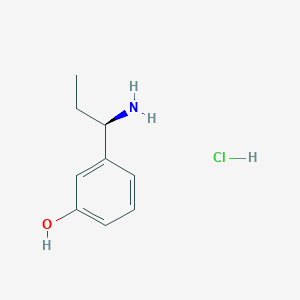
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221022.png)
![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
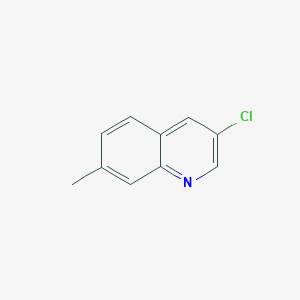
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)
